(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate
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Overview
Description
The compound (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate is a complex organic molecule known for its unique chemical properties and applications. This compound is characterized by the presence of a chloro-nitrophenyl azo group, which is linked to a phenyl ring and further connected to an ethylaminoethyl chain. The molecule also contains a hydroxypropyl dimethylammonium group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate typically involves multiple steps. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate phenyl derivative to form the azo compound. This intermediate is then reacted with an ethylaminoethyl group under controlled conditions to form the desired product. The final step involves the quaternization of the amino group with 2-hydroxypropyl dimethylammonium methyl sulphate to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amino derivatives .
Scientific Research Applications
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate: has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The azo group plays a crucial role in its reactivity, allowing it to participate in electron transfer reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride
- (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium bromide
Uniqueness
The presence of the hydroxypropyl group in (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate distinguishes it from similar compounds. This group enhances its solubility and reactivity, making it more versatile in various applications .
Properties
CAS No. |
85187-97-9 |
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Molecular Formula |
C21H29ClN5O3.CH3O4S C22H32ClN5O7S |
Molecular Weight |
546.0 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C21H29ClN5O3.CH4O4S/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5-6(2,3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
IJYPXDIDARYZFW-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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